molecular formula C9H13ClF2N2O B2678358 4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856041-42-3

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2678358
CAS No.: 1856041-42-3
M. Wt: 238.66
InChI Key: APDUKJKQUSECRD-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloro, difluoroethyl, and propoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chloro, difluoroethyl, and propoxymethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may lead to the removal of the chloro group.

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole: Lacks the chloro group.

    4-chloro-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: Lacks the propoxymethyl group.

    4-chloro-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Has an ethoxymethyl group instead of a propoxymethyl group.

Uniqueness

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDUKJKQUSECRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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